(2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol

Description

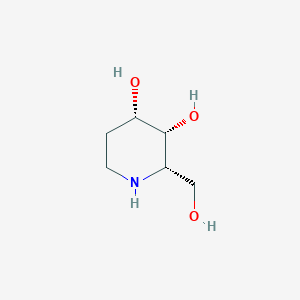

(2S)-2β-(Hydroxymethyl)piperidine-3β,4β-diol is a piperidine derivative characterized by a hydroxylated six-membered ring with a nitrogen atom. Its structure includes:

- A hydroxymethyl group (-CH2OH) at the 2β position.

- Diol groups (-OH) at the 3β and 4β positions.

- A (2S) stereochemical configuration at the second carbon.

The presence of multiple hydroxyl groups enhances hydrophilicity, which may improve solubility but reduce membrane permeability compared to non-polar analogs.

Properties

CAS No. |

921199-28-2 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2S,3R,4S)-2-(hydroxymethyl)piperidine-3,4-diol |

InChI |

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6+/m0/s1 |

InChI Key |

YZNNBIPIQWYLDM-HCWXCVPCSA-N |

Isomeric SMILES |

C1CN[C@H]([C@H]([C@H]1O)O)CO |

Canonical SMILES |

C1CNC(C(C1O)O)CO |

Origin of Product |

United States |

Preparation Methods

Structural Representation

- IUPAC Name: (2S)-2-(hydroxymethyl)piperidine-3,4-diol

- CAS Number: 921199-28-2

- SMILES Notation: C1CNC@HCO

Preparation Methods

The synthesis of this compound can be approached through various methods, which are summarized below.

Method 1: Hydroxymethylation of Piperidine

Overview:

This method involves the hydroxymethylation of piperidine using formaldehyde in the presence of a suitable catalyst.

- Piperidine is reacted with formaldehyde in an aqueous medium.

- The reaction is catalyzed by an acid catalyst (e.g., hydrochloric acid).

- The product is purified through crystallization or chromatography.

- Typical yields range from 60% to 80%.

- Reaction times vary from several hours to overnight depending on conditions.

Method 2: Reduction of Piperidinyl Ketones

Overview:

This method utilizes the reduction of piperidinyl ketones to yield the desired diol.

- A piperidinyl ketone is treated with lithium aluminum hydride or sodium borohydride as reducing agents.

- The reaction is carried out under an inert atmosphere to prevent oxidation.

- Post-reaction, the mixture is quenched and extracted with organic solvents.

- Yields can reach up to 90%.

- This method is advantageous due to its high selectivity for the target compound.

Method 3: Multi-step Synthesis from Simple Precursors

Overview:

A more complex approach involves multiple synthetic steps starting from simpler precursors such as amino acids.

- An amino acid derivative undergoes cyclization to form a piperidine ring.

- Subsequent hydroxymethylation and reduction steps are performed.

- Final purification yields this compound.

- This method may yield lower overall percentages (40%-60%) but allows for functional group modifications along the synthesis pathway.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

| Method | Yield (%) | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydroxymethylation of Piperidine | 60-80 | Several hours | Simple procedure | Requires careful handling of formaldehyde |

| Reduction of Piperidinyl Ketones | Up to 90 | Few hours | High selectivity and yield | Sensitive to air; requires inert atmosphere |

| Multi-step Synthesis from Simple Precursors | 40-60 | Longer duration | Versatile for modifications | Lower yields; more complex |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction may produce piperidine.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its biological activity and potential therapeutic effects.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Key Structural Features

The compound’s structural uniqueness lies in its three hydroxyl groups and hydroxymethyl substitution. Below is a comparative analysis with analogs from the provided evidence:

Functional Insights

- Hydroxyl Group Density : The target compound’s three hydroxyl groups contrast with simpler analogs like 2,2,6,6-tetramethylpiperidin-4-ol (single -OH). This suggests higher hydrogen-bonding capacity, which may enhance binding to polar targets (e.g., enzymes) but limit blood-brain barrier penetration .

- Hydroxymethyl vs.

- Stereochemistry : The (2S) configuration distinguishes it from compounds like the (2R,3S)-configured piperidine in . Stereochemistry critically affects receptor binding; for example, miglitol (a glycosidase inhibitor) relies on specific stereochemistry for activity .

Research Findings and Data Gaps

Data Mining and Structural Patterns

highlights methodologies for identifying bioactive substructures via data mining.

Biological Activity

(2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This compound is synthesized through specific hydroxylation and hydroxymethylation processes, leading to unique structural properties that influence its interaction with biological systems.

Chemical Structure and Properties

- Chemical Formula : C6H13NO3

- CAS Number : 921199-28-2

- Molecular Weight : 145.18 g/mol

The compound features hydroxyl groups at the 3 and 4 positions of the piperidine ring, along with a hydroxymethyl group at the 2 position. This arrangement is significant for its biological activity, as it may affect binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, influencing cellular processes such as apoptosis, cell proliferation, and immune response.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on receptors related to neurotransmission or immune response.

Biological Activity Studies

Research has indicated that piperidine derivatives exhibit a range of biological activities, including:

- Antimicrobial Effects : Some studies suggest that similar compounds can inhibit the growth of bacteria and fungi.

- Anticancer Properties : Research into related piperidine derivatives has shown potential in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

A study evaluated the effects of various piperidine derivatives on cancer cell lines. The findings indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against specific cancer types, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related piperidine derivatives is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Piperidine | Basic structure without substituents | Limited biological activity |

| Piperidinone | Oxidized form of piperidine | Moderate activity in certain assays |

| Hydroxymethylpiperidine | Hydroxymethyl group at different position | Antimicrobial properties observed |

| This compound | Hydroxyl groups at 3 and 4 positions | Promising anticancer and antimicrobial effects |

Synthesis Methods

The synthesis of this compound typically involves:

- Starting with a suitable piperidine precursor.

- Hydroxylation to introduce hydroxyl groups at the desired positions.

- Hydroxymethylation at the 2 position using specific reagents under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.